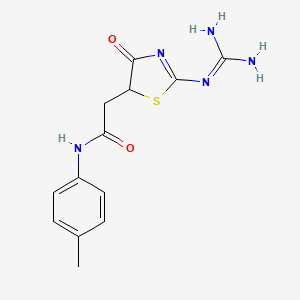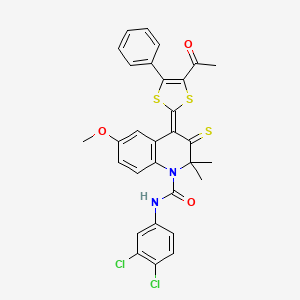![molecular formula C28H29N3O5 B11038441 Benzyl 2-({2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B11038441.png)
Benzyl 2-({2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}carbamoyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-({2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}carbamoyl)pyrrolidine-1-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyrrolidine ring, a benzyl group, and a carbamoyl linkage, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-({2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}carbamoyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-amino acid or a 1,4-diamine.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Carbamoylation: The carbamoyl group is introduced by reacting the intermediate with an isocyanate or carbamoyl chloride.
Final Coupling: The final step involves coupling the pyrrolidine derivative with 2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzyl group.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s structure suggests potential biological activity, particularly in enzyme inhibition or receptor binding studies. It could be used as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Medicine
Given its structural complexity, the compound may exhibit pharmacological properties such as anti-inflammatory, anticancer, or antimicrobial activities. Research into its medicinal applications could lead to the development of new therapeutic agents.
Industry
In the material science industry, this compound could be used in the synthesis of polymers or as a precursor for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which Benzyl 2-({2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}carbamoyl)pyrrolidine-1-carboxylate exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-({2-[(4-hydroxyphenyl)amino]-2-oxo-1-phenylethyl}carbamoyl)pyrrolidine-1-carboxylate
- Benzyl 2-({2-[(4-chlorophenyl)amino]-2-oxo-1-phenylethyl}carbamoyl)pyrrolidine-1-carboxylate
Uniqueness
Compared to similar compounds, Benzyl 2-({2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}carbamoyl)pyrrolidine-1-carboxylate features a methoxy group, which can influence its chemical reactivity and biological activity. The presence of the methoxy group may enhance its solubility and ability to interact with specific molecular targets, making it a unique candidate for various applications.
Properties
Molecular Formula |
C28H29N3O5 |
|---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
benzyl 2-[[2-(4-methoxyanilino)-2-oxo-1-phenylethyl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C28H29N3O5/c1-35-23-16-14-22(15-17-23)29-27(33)25(21-11-6-3-7-12-21)30-26(32)24-13-8-18-31(24)28(34)36-19-20-9-4-2-5-10-20/h2-7,9-12,14-17,24-25H,8,13,18-19H2,1H3,(H,29,33)(H,30,32) |
InChI Key |
PIBVZUIIJJCCHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)NC(=O)C3CCCN3C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dimethyl 2-[2,2,6-trimethyl-1-(3-phenylpropanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11038358.png)
![N-{(Z)-[(4,6-dimethylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide](/img/structure/B11038366.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[4-(propan-2-yl)phenyl]amino}methylidene]benzamide](/img/structure/B11038374.png)

![tetramethyl 6'-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11038378.png)

![9-(1,3-benzodioxol-5-ylmethyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11038388.png)
![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B11038390.png)
![Ethyl 2-anilino-4-oxo-5-[4-(trifluoromethyl)benzylidene]-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B11038393.png)
![2-(2-methyl-1,3-thiazol-4-yl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11038398.png)
![Ethyl 5-[3-{[2-(4-fluorophenyl)ethyl]amino}-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11038403.png)


![N-(5-chloro-2-methoxyphenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11038418.png)
